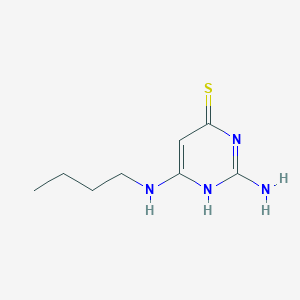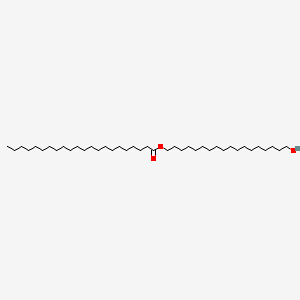
18-Hydroxyoctadecyl docosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Hydroxyoctadecyl docosanoate is a chemical compound with the molecular formula C₄₀H₈₀O₃. It consists of 40 carbon atoms, 80 hydrogen atoms, and 3 oxygen atoms . . It is a type of ester formed from docosanoic acid and 18-hydroxyoctadecanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-hydroxyoctadecyl docosanoate typically involves the esterification of docosanoic acid with 18-hydroxyoctadecanol. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and make the process more environmentally friendly.
化学反応の分析
Types of Reactions
18-Hydroxyoctadecyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are different esters or amides, depending on the nucleophile used.
科学的研究の応用
18-Hydroxyoctadecyl docosanoate has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 18-hydroxyoctadecyl docosanoate involves its interaction with cellular membranes. The hydroxyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
- 9-Hydroxyoctadecyl docosanoate
- 12-Hydroxyoctadecyl docosanoate
Comparison
Compared to similar compounds, 18-hydroxyoctadecyl docosanoate has a unique hydroxyl position, which can influence its physical and chemical properties. This uniqueness can affect its solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
50807-33-5 |
|---|---|
分子式 |
C40H80O3 |
分子量 |
609.1 g/mol |
IUPAC名 |
18-hydroxyoctadecyl docosanoate |
InChI |
InChI=1S/C40H80O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34-37-40(42)43-39-36-33-30-27-24-21-18-15-14-17-20-23-26-29-32-35-38-41/h41H,2-39H2,1H3 |
InChIキー |
OHGJCOVCKYXZKQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


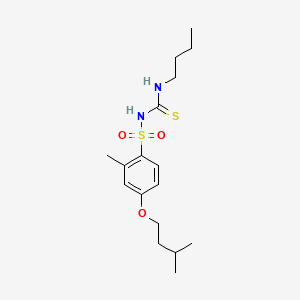
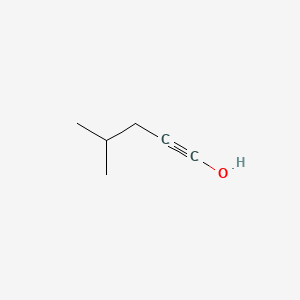
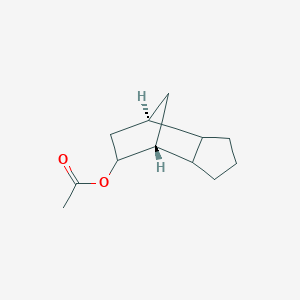
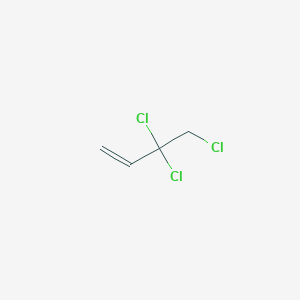
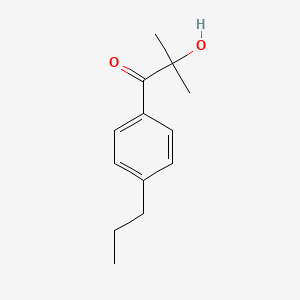
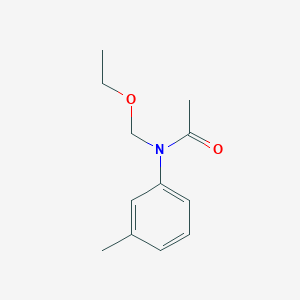
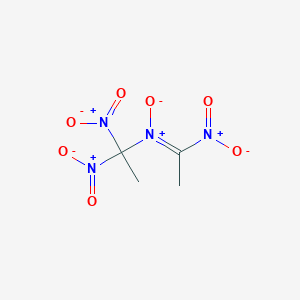
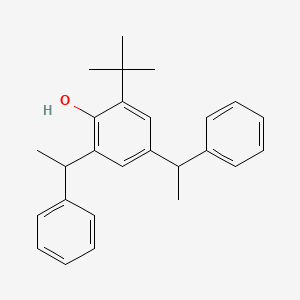
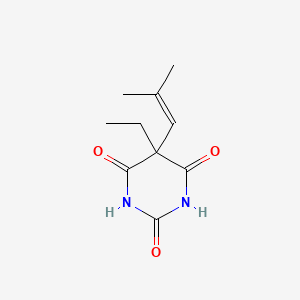
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)

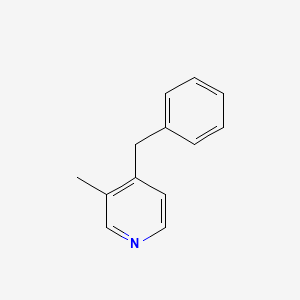
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
